molecular formula C13H18N4O3S B11201461 2-ethyl-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

2-ethyl-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

Cat. No.: B11201461
M. Wt: 310.37 g/mol
InChI Key: PDIXIZRCYDJVGB-UHFFFAOYSA-N
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Description

2-ETHYL-6-(PIPERIDINE-1-SULFONYL)-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-ONE is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a triazole ring fused with a pyridine ring, along with a piperidine sulfonyl group, makes this compound a promising candidate for various pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ETHYL-6-(PIPERIDINE-1-SULFONYL)-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-ONE typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-ethylpyridine-3-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then treated with piperidine-1-sulfonyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-ETHYL-6-(PIPERIDINE-1-SULFONYL)-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-ETHYL-6-(PIPERIDINE-1-SULFONYL)-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-ETHYL-6-(PIPERIDINE-1-SULFONYL)-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-ONE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the inhibition of microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ETHYL-6-(PIPERIDINE-1-SULFONYL)-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-ONE is unique due to its combination of a triazole ring, pyridine ring, and piperidine sulfonyl group. This unique structure imparts specific biological activities and makes it a versatile compound for various scientific research applications .

Properties

Molecular Formula

C13H18N4O3S

Molecular Weight

310.37 g/mol

IUPAC Name

2-ethyl-6-piperidin-1-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one

InChI

InChI=1S/C13H18N4O3S/c1-2-17-13(18)16-10-11(6-7-12(16)14-17)21(19,20)15-8-4-3-5-9-15/h6-7,10H,2-5,8-9H2,1H3

InChI Key

PDIXIZRCYDJVGB-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)N2C=C(C=CC2=N1)S(=O)(=O)N3CCCCC3

Origin of Product

United States

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